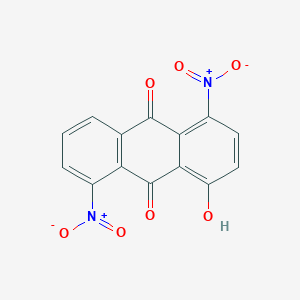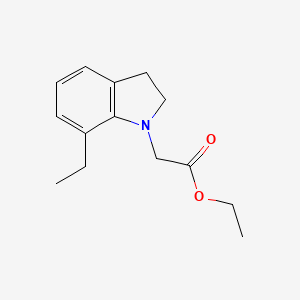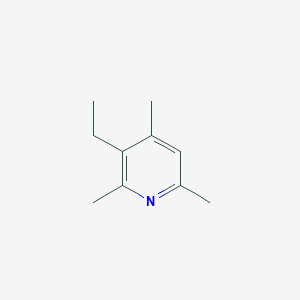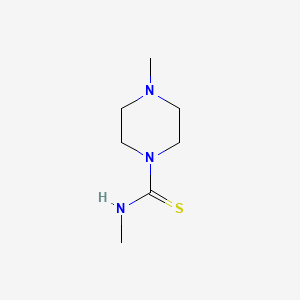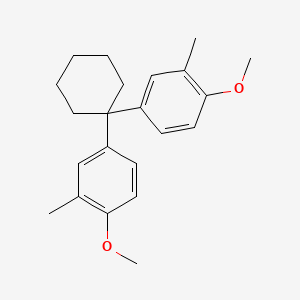
Benzene, 1,1'-cyclohexylidenebis[4-methoxy-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,1’-cyclohexylidenebis[4-methoxy-3-methyl-] is an organic compound with the molecular formula C18H20. It is also known by its CAS Registry Number 21113-55-3 . This compound features a benzene ring substituted with cyclohexylidene, methoxy, and methyl groups, making it a polysubstituted benzene derivative.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzene derivatives, including Benzene, 1,1’-cyclohexylidenebis[4-methoxy-3-methyl-], typically involves electrophilic aromatic substitution reactions. These reactions maintain the aromaticity of the benzene ring while introducing various substituents . Common methods include:
Friedel-Crafts Alkylation: Using alkyl halides and a Lewis acid catalyst like AlCl3.
Friedel-Crafts Acylation: Using acyl chlorides and a Lewis acid catalyst.
Nitration: Using a mixture of concentrated HNO3 and H2SO4.
Halogenation: Using halogens (Br2, Cl2) in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of such compounds often involves large-scale electrophilic aromatic substitution reactions, optimized for yield and efficiency. The specific conditions, such as temperature, pressure, and choice of catalysts, are tailored to maximize the production of the desired compound .
化学反応の分析
Types of Reactions
Benzene, 1,1’-cyclohexylidenebis[4-methoxy-3-methyl-] can undergo various chemical reactions, including:
Oxidation: Typically using strong oxidizing agents like KMnO4 or CrO3.
Reduction: Using reducing agents like LiAlH4 or NaBH4.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Br2/FeBr3 for bromination, HNO3/H2SO4 for nitration.
Major Products
The major products formed depend on the type of reaction. For example, nitration yields nitro derivatives, while halogenation yields halogenated benzene derivatives .
科学的研究の応用
Benzene, 1,1’-cyclohexylidenebis[4-methoxy-3-methyl-] has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of Benzene, 1,1’-cyclohexylidenebis[4-methoxy-3-methyl-] involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound’s substituents influence its reactivity and the pathways it engages in, such as the formation of intermediates like arenium ions .
類似化合物との比較
Similar Compounds
Cyclohexane, 1,1-diphenyl-: Similar structure but lacks methoxy and methyl groups.
Methylbenzene (Toluene): Contains a methyl group but lacks cyclohexylidene and methoxy groups.
Phenol: Contains a hydroxyl group instead of methoxy and methyl groups.
Uniqueness
Benzene, 1,1’-cyclohexylidenebis[4-methoxy-3-methyl-] is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity patterns compared to other benzene derivatives .
特性
CAS番号 |
65010-47-1 |
|---|---|
分子式 |
C22H28O2 |
分子量 |
324.5 g/mol |
IUPAC名 |
1-methoxy-4-[1-(4-methoxy-3-methylphenyl)cyclohexyl]-2-methylbenzene |
InChI |
InChI=1S/C22H28O2/c1-16-14-18(8-10-20(16)23-3)22(12-6-5-7-13-22)19-9-11-21(24-4)17(2)15-19/h8-11,14-15H,5-7,12-13H2,1-4H3 |
InChIキー |
ZVSBQYSPUDUBIY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C2(CCCCC2)C3=CC(=C(C=C3)OC)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


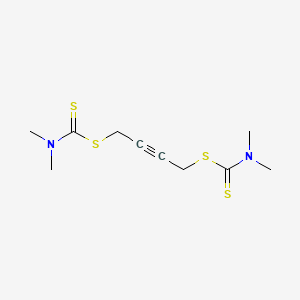

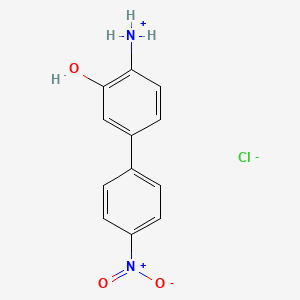
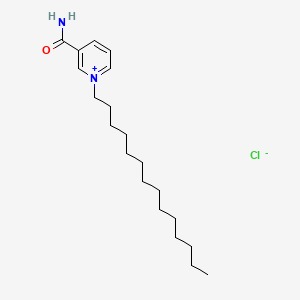

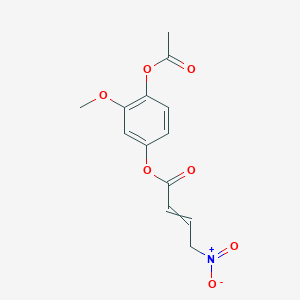
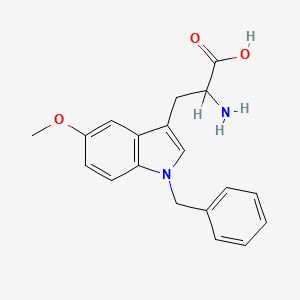
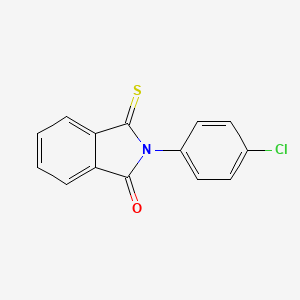
![N-[5-(4-Cyanophenyl)-5-oxopentan-2-yl]acetamide](/img/structure/B14493953.png)
![1-Methyl-4-[4-(4-methylbenzene-1-sulfonyl)phenoxy]benzene](/img/structure/B14493959.png)
